molecular formula C12H18OS B6326355 4-(Hexylthio)phenol CAS No. 13349-96-7

4-(Hexylthio)phenol

Cat. No.: B6326355
CAS No.: 13349-96-7
M. Wt: 210.34 g/mol
InChI Key: PIFZQGAOQDAACC-UHFFFAOYSA-N
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Description

4-(Hexylthio)phenol is an organic compound characterized by a phenol group substituted with a hexylthio group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Hexylthio)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with hexanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the substitution of the chlorine atom with the hexylthio group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Hexylthio)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like sodium dichromate or Fremy’s salt.

    Reduction: Quinones formed from oxidation can be reduced back to phenols using reducing agents such as sodium borohydride.

    Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7) or Fremy’s salt (potassium nitrosodisulfonate) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or stannous chloride (SnCl2) in aqueous or alcoholic solutions.

    Electrophilic Aromatic Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) under controlled temperatures.

Major Products Formed

Scientific Research Applications

4-(Hexylthio)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Hexylthio)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and redox reactions, while the hexylthio group can enhance lipophilicity and membrane permeability. These properties enable the compound to modulate biological activities, such as enzyme inhibition and free radical scavenging .

Comparison with Similar Compounds

Similar Compounds

    4-Hexylresorcinol: A phenolic compound with a hexyl group on the fourth carbon atom of the resorcinol ring.

    4-Hexylphenol: A phenolic compound with a hexyl group directly attached to the benzene ring.

Uniqueness

4-(Hexylthio)phenol is unique due to the presence of the hexylthio group, which imparts distinct chemical and biological properties compared to other similar compounds. The sulfur atom in the hexylthio group can participate in additional interactions, such as noncovalent bonding, which can influence the compound’s reactivity and functionality .

Properties

IUPAC Name

4-hexylsulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,13H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFZQGAOQDAACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 4-(hexylthio)phenol was prepared as follows. In a one liter flask equipped with thermometer, stirring rod and water condenser was added 126 grams of 4-mercaptophenol and 7 grams of toluenesulfonic acid. The flask contents were heated to 60° C. and 93 grams of 2-methyl-1-pentene were added over a fifty minute period. The flask contents were neutralized with 9 grams of Na2CO3 in aqueous solution and decanted. The reaction product was stripped to a pot temperature of 80° C. at 20 millimeters of mercury. It weighed 216 grams.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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